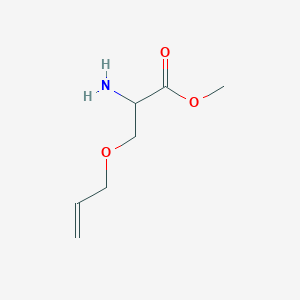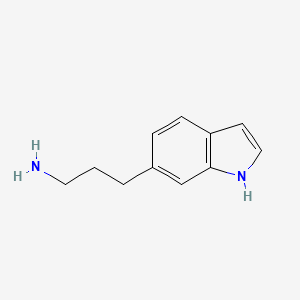
3-(1H-Imidazol-2-yl)thian-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Imidazol-2-yl)thian-3-amine is a compound that features an imidazole ring fused with a thian-3-amine structure. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The thian-3-amine moiety adds further complexity and potential reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)thian-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable cyclizing agent, often under the influence of a catalyst such as nickel . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Imidazol-2-yl)thian-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
3-(1H-Imidazol-2-yl)thian-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(1H-Imidazol-2-yl)thian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The compound may also interact with nucleic acids, affecting gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole: A simpler structure with similar reactivity.
Thian-3-amine: Shares the thian-3-amine moiety but lacks the imidazole ring.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Uniqueness
3-(1H-Imidazol-2-yl)thian-3-amine is unique due to its combined imidazole and thian-3-amine structure, which provides a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13N3S |
|---|---|
Poids moléculaire |
183.28 g/mol |
Nom IUPAC |
3-(1H-imidazol-2-yl)thian-3-amine |
InChI |
InChI=1S/C8H13N3S/c9-8(2-1-5-12-6-8)7-10-3-4-11-7/h3-4H,1-2,5-6,9H2,(H,10,11) |
Clé InChI |
HQSPPIKGCMXFNO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CSC1)(C2=NC=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220834.png)
![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13220840.png)
![2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)






![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)

